4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide
Description
This compound features a sulfonamide-linked benzene ring conjugated to a 1,3-oxazole core substituted with a cyano group and a methylamino moiety.
Properties
IUPAC Name |
4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-15-13-11(8-14)16-12(20-13)9-4-6-10(7-5-9)21(18,19)17(2)3/h4-7,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZIZHMWLGBANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The cyano group can be introduced via nucleophilic substitution reactions, while the sulfonamide group is often added through sulfonation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of high-throughput reactors, precise temperature control, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The cyano group and oxazole ring may also contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structurally related analogs:
*Estimated based on analogs.
Key Observations:
Substituent Effects on logP: The target compound’s methylamino group and dimethyl sulfonamide yield moderate lipophilicity (~logP 2.8), comparable to D434-0537 (logP 2.85) . Larger substituents like 2-phenylethyl (D434-0537) increase molecular weight but minimally affect logP, while fluorinated groups (e.g., 4-fluorobenzyl in ) may enhance target binding via electronegative interactions.
Impact of Heterocyclic Amines :
- Piperidin-1-yl (D434-0523 ) and azepan-1-yl substituents introduce cyclic amines, which may improve metabolic stability but reduce solubility due to increased rigidity and molecular volume.
Electronic Effects: The cyano group on the oxazole creates an electron-deficient ring, likely enhancing interactions with electron-rich biological targets (e.g., enzymes or receptors) .
Biological Activity
4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure comprises an oxazole ring, a cyano group, and a sulfonamide moiety. The general formula can be represented as:
This configuration allows the compound to engage in various biological interactions, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Oxazole Ring : Cyclization of an amino alcohol with a nitrile under acidic or basic conditions.
- Introduction of the Cyano Group : Utilization of cyanogen bromide or similar reagents.
- Sulfonamide Formation : Nucleophilic substitution reactions to attach the sulfonamide group.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition at MIC 15.62 µg/mL |
| Escherichia coli | Inhibition at MIC 15.62 µg/mL |
| Candida albicans | Antifungal potential observed |
Enzyme Inhibition
The sulfonamide group mimics natural substrates, allowing it to inhibit specific enzymes crucial for bacterial survival. For example, it may interact with dihydropteroate synthase, a key enzyme in folate synthesis pathways.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also possess anti-inflammatory properties. These effects are hypothesized to arise from modulation of cytokine production and inhibition of inflammatory mediators.
Study 1: Antimicrobial Efficacy
In a comparative study involving various sulfonamide derivatives, this compound was tested against multiple pathogens. The results indicated that it significantly reduced bacterial growth compared to control groups.
Study 2: Enzyme Interaction
Another study focused on the interaction between this compound and bacterial enzymes. It was found that the compound effectively inhibited enzyme activity at low concentrations, supporting its potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
